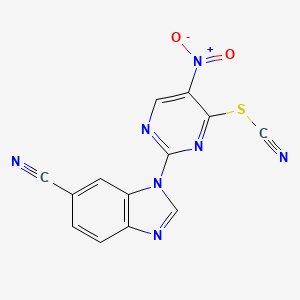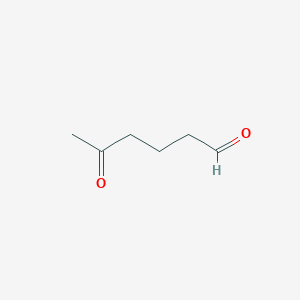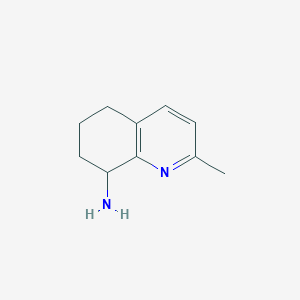
2-(2-Methyl-1H-inden-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1H-inden-3-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system substituted with a methyl group at the 2-position and an acetic acid moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 2-methylindene with acetic acid derivatives. One common method includes the use of a Friedel-Crafts acylation reaction, where 2-methylindene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Reduction: LiAlH4, H2 with a palladium catalyst, and ethanol.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1H-inden-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][3].
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell division and growth.
2-Methylindole-3-acetic acid: A derivative with similar structural features but different biological activities.
5-Fluoro-2-methyl-1H-indene-3-acetic acid:
Uniqueness
2-(2-Methyl-1H-inden-3-yl)acetic acid is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
4709-50-6 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-(2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-2-3-5-10(9)11(8)7-12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
YHQYMZZGPRHDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C1)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Bromothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8756832.png)

![Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-](/img/structure/B8756836.png)

![3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B8756851.png)







![2-[4-[(Butylsulphonyl)amino]phenoxy]tetradecanoic acid](/img/structure/B8756913.png)

